molecular formula C19H31N7O6 B051230 Bis(L-Valine) Ester Ganciclovir TFA Salt CAS No. 130914-71-5

Bis(L-Valine) Ester Ganciclovir TFA Salt

Cat. No.: B051230
CAS No.: 130914-71-5
M. Wt: 453.5 g/mol
InChI Key: GXSWPZOKTKSGEB-STQMWFEESA-N
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Description

Bis(L-Valine) Ester Ganciclovir TFA Salt: is a derivative of Ganciclovir, a nucleoside analog used as an antiviral agent. This compound is particularly significant due to its enhanced bioavailability and efficacy in treating viral infections, especially those caused by the Herpesvirus family, including cytomegalovirus (CMV).

Mechanism of Action

Target of Action

The primary target of GCV-Val diester is the cytomegalovirus (CMV) . This compound is a prodrug of ganciclovir (GCV), a potent antiviral agent used for the treatment of CMV infections .

Mode of Action

GCV-Val diester, upon administration, is converted to ganciclovir. This conversion is facilitated by intestinal and hepatic esterases . Ganciclovir is then preferentially phosphorylated in CMV-infected cells by the virus-encoded UL97 kinase, followed by conversion of GCV-monophosphate to GCV-triphosphate by cellular kinases . GCV-triphosphate is both a competitive inhibitor and a substrate for the viral DNA polymerase, leading to premature DNA chain termination and apoptosis .

Biochemical Pathways

The biochemical pathway involved in the action of GCV-Val diester is the glycine cleavage (GCV) enzyme system . This system catalyzes the cleavage of glycine into CO2 + NH3 and transfers a one-carbon unit (C1) to tetrahydrofolate, producing 5,10-methylenetetrahydrofolate .

Pharmacokinetics

The pharmacokinetics of GCV-Val diester involves its conversion to ganciclovir, which is then absorbed and distributed in the body. Ganciclovir is a fairly polar compound, limiting its uptake by passive routes and has moderate solubility in water . The primary objective of the prodrug project was to increase the oral bioavailability of ganciclovir . .

Result of Action

The result of GCV-Val diester’s action is the inhibition of DNA synthesis in CMV-infected cells, leading to cell death . This is achieved through the incorporation of GCV-triphosphate into the DNA of replicating eukaryotic cells, causing premature DNA chain termination and apoptosis .

Action Environment

The action of GCV-Val diester can be influenced by various environmental factors. For instance, the presence of the compound in the environment can potentially pose risks to both humans and the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(L-Valine) Ester Ganciclovir TFA Salt involves multiple steps. One common method includes the reaction of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-1,3-propanediyl bis(N-((benzyloxy)carbonyl)-L-valinate) with palladium on carbon in acetic acid. The mixture is shaken in a Parr apparatus at ambient temperature and an initial pressure of 50 psi for 18 hours. The resulting product is filtered, evaporated, and dried to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Bis(L-Valine) Ester Ganciclovir TFA Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to convert the compound into its active form.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the active antiviral form of the compound.

Scientific Research Applications

Chemistry: In chemistry, Bis(L-Valine) Ester Ganciclovir TFA Salt is used as a reference standard and in the synthesis of related compounds.

Biology: In biological research, this compound is studied for its antiviral properties and its mechanism of action against various viruses.

Medicine: Medically, it is used to treat CMV infections, particularly in immunocompromised patients, such as those with AIDS or undergoing organ transplantation .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs.

Comparison with Similar Compounds

    Ganciclovir: The parent compound, used as an antiviral agent.

    Valganciclovir: An L-valine ester prodrug of Ganciclovir with improved oral bioavailability.

    Acyclovir: Another nucleoside analog used to treat herpesvirus infections.

Uniqueness: Bis(L-Valine) Ester Ganciclovir TFA Salt is unique due to its enhanced bioavailability and efficacy compared to Ganciclovir. Its esterification with L-valine improves its pharmacokinetic properties, making it more effective in clinical applications .

Properties

IUPAC Name

[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSWPZOKTKSGEB-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130914-71-5
Record name [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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